(R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 132482-05-4
VCID: VC0182115
InChI: InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1CC(=O)OC
Molecular Formula: C7H13NO2
Molecular Weight: 143.185

(R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

CAS No.: 132482-05-4

Cat. No.: VC0182115

Molecular Formula: C7H13NO2

Molecular Weight: 143.185

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate - 132482-05-4

CAS No. 132482-05-4
Molecular Formula C7H13NO2
Molecular Weight 143.185
IUPAC Name tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1
SMILES CC(C)(C)OC(=O)N1CCCC1CC(=O)OC

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula, C₁₂H₂₁NO₄, corresponds to a molecular weight of 243.30 g/mol. Its IUPAC name, tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, reflects the presence of three key structural motifs:

  • A pyrrolidine ring providing conformational rigidity.

  • A tert-butyloxycarbonyl (Boc) group serving as a protective moiety for amines.

  • A methoxy-oxoethyl side chain enabling further functionalization via ester hydrolysis or transesterification .

The stereochemistry at the C2 position (R-configuration) is critical for its interactions with chiral biological targets, as evidenced by its distinct pharmacological profile compared to its S-enantiomer.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number132482-05-4
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.30 g/mol
IUPAC Nametert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in DMSO, DMF, and dichloromethane

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence emphasizing stereocontrol and functional group compatibility:

  • Pyrrolidine Functionalization: (R)-pyrrolidine is alkylated at the 2-position using methyl acrylate under basic conditions to introduce the methoxy-oxoethyl group.

  • Boc Protection: The secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) yield the enantiomerically pure product (>95% ee).

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYieldPurity
1Methyl acrylate, K₂CO₃, DMF, 60°C78%90%
2Boc₂O, THF, DMAP, rt85%95%
3Column chromatography (EtOAc/hexane)70%>99%

Industrial Production Challenges

Scaling this synthesis presents challenges:

  • Stereochemical Integrity: Maintaining enantiomeric excess during large-scale reactions requires precise temperature and pH control.

  • Cost Efficiency: High Boc reagent consumption drives exploration of alternative protecting groups (e.g., Fmoc).

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s versatility is demonstrated in the synthesis of:

  • FAK (Focal Adhesion Kinase) Inhibitors: Its pyrrolidine core aligns with the ATP-binding pocket of FAK, a target in metastatic cancers.

  • Antiviral Agents: Functionalization of the ester group yields prodrugs with enhanced bioavailability against RNA viruses .

Future Research Directions

Synthetic Chemistry Innovations

  • Continuous Flow Systems: Microreactors could enhance reaction efficiency and reduce Boc reagent waste.

  • Biocatalytic Approaches: Lipase-mediated protection/deprotection may improve stereoselectivity.

Biological Activity Exploration

  • Kinase Inhibition Screening: Prioritize assays against FAK, PIM1, and cyclin-dependent kinases.

  • Prodrug Development: Ester hydrolysis to carboxylic acids may unlock antiviral or anti-inflammatory activity .

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